molecular formula C14H21NO B1270551 (+)-cis-2-Benzylaminocyclohexanemethanol CAS No. 71581-92-5

(+)-cis-2-Benzylaminocyclohexanemethanol

Cat. No. B1270551
CAS RN: 71581-92-5
M. Wt: 219.32 g/mol
InChI Key: BRQFIORUNWWNBM-KBPBESRZSA-N
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Description

"(+)-cis-2-Benzylaminocyclohexanemethanol" is a compound of interest in various fields of chemistry, particularly in pharmaceuticals and materials science. Its structural features, including the cis configuration and the presence of benzylamino and cyclohexanemethanol groups, make it a versatile precursor in organic synthesis and a potential candidate for developing new chemical entities with unique properties.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been studied extensively. A notable method involves the reaction of cyclohexanetricarboxylic acid derivatives with reagents like DPPA, leading to various intermediates that can be further modified to yield compounds with complex functionalities, including aminocyclohexanemethanol derivatives (Bowen, T., Planalp, R., & Brechbiel, M., 1996). This approach highlights the potential pathways for synthesizing "(+)-cis-2-Benzylaminocyclohexanemethanol" and related compounds.

Molecular Structure AnalysisCrystal structure analysis provides insights into the stereochemistry and conformation of cyclohexane derivatives. Studies on compounds like (1S,2R)-2-benzamidocyclohexane-1-carboxylic acid and [(1S,2R)-2-(benzylamino)cyclohexyl]methanol have revealed the importance of stereochemical configurations in determining the chemical and physical properties of cyclohexane derivatives (Kimino, T., & Fujii, I., 2013). These findings are crucial for understanding the molecular structure of "(+)-cis-2-Benzylaminocyclohexanemethanol."

Chemical Reactions and PropertiesThe chemical reactivity of cyclohexane derivatives varies significantly with their molecular structure. For instance, the cis and trans isomers of 1-aminomethylcyclohexane-1,2-diol exhibit different reactivities toward phenyl isothiocyanate, leading to distinct spiro derivatives (Hetényi, A., Szakonyi, Z., Klika, K., Pihlaja, K., & Fülöp, F., 2003). These reactions underscore the significance of stereochemistry in dictating the chemical behavior of "(+)-cis-2-Benzylaminocyclohexanemethanol."

Physical Properties AnalysisThe physical properties, such as solubility, melting point, and optical activity, are influenced by the molecular structure of cyclohexane derivatives. Research on compounds with similar structures has shown that stereochemistry, particularly the cis-trans configuration, plays a vital role in determining these properties. Such studies provide a foundation for predicting the physical characteristics of "(+)-cis-2-Benzylaminocyclohexanemethanol."

Chemical Properties Analysis

The chemical properties of cyclohexane derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and stereochemistry. Investigations into the reactivity patterns of compounds like cis,cis-1,3,5-triaminocyclohexane derivatives towards different chemical transformations offer insights into the potential reactivity of "(+)-cis-2-Benzylaminocyclohexanemethanol" in chemical syntheses (Bowen, T., Planalp, R., & Brechbiel, M., 1996).

Scientific Research Applications

Crystal Structures and Preparation

One key application of (+)-cis-2-Benzylaminocyclohexanemethanol and its derivatives is in the preparation and structural analysis of certain organic compounds. Goodridge, Hambley, and Ridley (1986) investigated the cis and trans forms of benzylaminocyclohexanemethanols, leading to the crystallographic determination of specific octahydro benzoxathiazine and benzoxazaphosphorine oxides (Goodridge, R., Hambley, T., & Ridley, D., 1986).

Stereochemistry in Catalytic Processes

In another research domain, Mitchell (1970) explored the stereochemistry of hydrogenation of related cyclohexane derivatives. This work aids in understanding the selective catalytic systems that produce predominantly cis- or trans-products, crucial in the synthesis of various organic compounds (Mitchell, T., 1970).

properties

IUPAC Name

[(1R,2S)-2-(benzylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFIORUNWWNBM-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357478
Record name [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-cis-2-Benzylaminocyclohexanemethanol

CAS RN

71581-92-5
Record name [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-cis-2-Benzylaminocyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AE Lovely, TJ Wenzel - Chirality: The Pharmacological …, 2008 - Wiley Online Library
Enantiomeric discrimination is observed in the 1 H and 13 C NMR spectra of secondary and tertiary amines in the presence of (−)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid (1). …
Number of citations: 40 onlinelibrary.wiley.com
M Del Bubba, A Cincinelli, L Checchini… - Journal of Chromatography …, 2011 - Elsevier
… cis-2-Benzylaminocyclohexanemethanol 48 (1S,2R)-(−) 58 (1R,2S)-(+) 1.50 1.7 2-Propanol/… was achieved also for cis-2-benzylaminocyclohexanemethanol enantiomers (α = 1.50, R S …
Number of citations: 9 www.sciencedirect.com
RJ Goodridge, TW Hambley… - Australian journal of …, 1986 - CSIRO Publishing
The cis -and trans-fused 1-benzyl-1,4,4a,5,6,7,8,8a-octahydro-3,2,1- benzoxathiazine 2- oxides and cis - and trans-fused 1-benzyl-2-phenyl-1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-…
Number of citations: 27 www.publish.csiro.au
NH Pham, TJ Wenzel - Chirality, 2012 - Wiley Online Library
… For α-methylaminomethylbenzylalcohol (12), 2-tert-butylamino-1-phenylethanol (13), and cis-2-benzylaminocyclohexanemethanol (15), the enantiomeric discrimination of the aromatic …
Number of citations: 12 onlinelibrary.wiley.com
Y Aoki, H Nohira - Chemistry letters, 1993 - journal.csj.jp
… The salts of 4 were recrystallized Fig.2. cis-2-Benzylaminocyclohexanemethanol. with 95%-ethanol as the resolving solvent. The (1S, 2R)-(–)-isomer. …
Number of citations: 6 www.journal.csj.jp

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